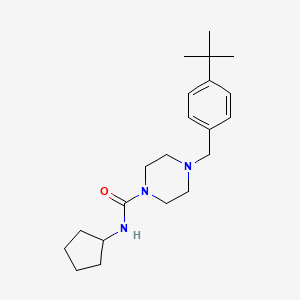
4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide
Overview
Description
4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide, also known as TCB-2, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent agonist of the serotonin 5-HT2A receptor and has been extensively studied for its potential applications in scientific research.
Mechanism of Action
4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide binds to the serotonin 5-HT2A receptor and activates it, leading to the activation of downstream signaling pathways. This results in various physiological and behavioral effects, including changes in perception, mood, and cognition. The exact mechanism of action of 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor activity in various brain regions.
Biochemical and Physiological Effects:
4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide has been found to produce a range of biochemical and physiological effects, including changes in sensory perception, mood, and cognition. It has been shown to enhance visual perception, increase emotional empathy, and induce altered states of consciousness. 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide has also been found to have potential therapeutic applications for psychiatric disorders such as depression, anxiety, and addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This allows for precise and controlled manipulation of the receptor's activity, which can be useful for studying its role in various physiological and behavioral processes. However, one limitation of using 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide is its potential for inducing hallucinogenic effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide. One area of interest is the development of more selective and potent agonists of the serotonin 5-HT2A receptor, which could be used to further elucidate its role in various physiological and behavioral processes. Another area of interest is the exploration of 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide's therapeutic potential for psychiatric disorders, particularly those that are resistant to current treatments. Additionally, research could focus on the development of novel delivery methods for 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide, such as intranasal or transdermal administration, which could improve its efficacy and reduce its potential for inducing hallucinogenic effects.
In conclusion, 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent agonist of the serotonin 5-HT2A receptor and has been used to study the receptor's role in various physiological and behavioral processes. 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide has also been found to have potential therapeutic applications for psychiatric disorders. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide that could further elucidate its role in various physiological and behavioral processes.
Scientific Research Applications
4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide has been used in scientific research to study the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes. It has been found to be a potent and selective agonist of this receptor, and its effects have been compared to those of other 5-HT2A agonists such as LSD and psilocin. 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide has been used to study the receptor's role in sensory processing, perception, and cognition, as well as its potential therapeutic applications for psychiatric disorders.
properties
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-21(2,3)18-10-8-17(9-11-18)16-23-12-14-24(15-13-23)20(25)22-19-6-4-5-7-19/h8-11,19H,4-7,12-16H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXFGNEEZWTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285318.png)


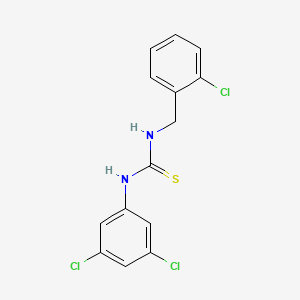
![2-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)
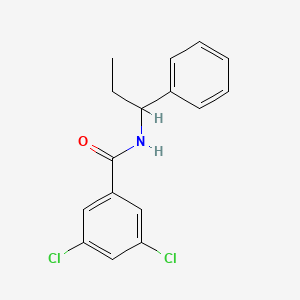
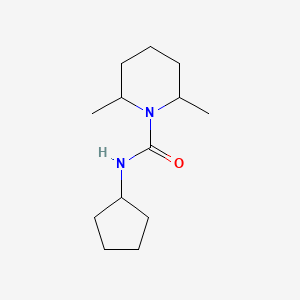
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)
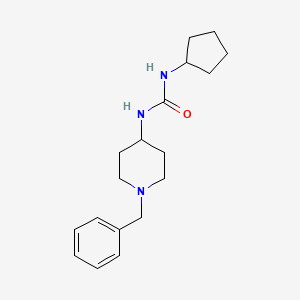
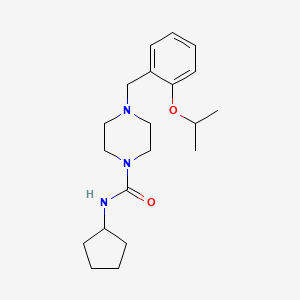
![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)